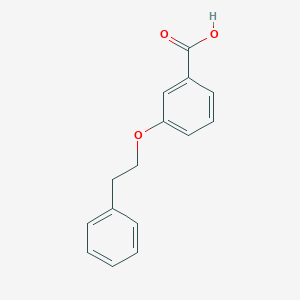
3-(2-Phenylethoxy)benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Phenylethoxy)benzoic acid is a compound that belongs to the family of benzoic acid derivatives. Benzoic acid itself is a simple aromatic carboxylic acid that is naturally present in plant and animal tissues and can also be produced by microorganisms
Wissenschaftliche Forschungsanwendungen
3-(2-Phenylethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
3-(2-Phenylethoxy)benzoic acid is a derivative of benzoic acid . It has been found to exhibit peroxisome proliferator-activated receptor γ (PPAR-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
As a PPAR-γ agonist, 3-(2-Phenylethoxy)benzoic acid binds to the receptor, leading to a conformational change that allows the receptor to regulate gene expression . This interaction can lead to various changes in cellular processes, including lipid metabolism and glucose regulation .
Biochemical Pathways
For instance, it can enhance insulin sensitivity and play a role in adipocyte differentiation . Furthermore, benzoic acid, the parent compound, is known to be metabolized via the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It is known that benzoic acid, the parent compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(2-Phenylethoxy)benzoic acid may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of PPAR-γ by 3-(2-Phenylethoxy)benzoic acid can lead to various molecular and cellular effects. For instance, it can activate glucokinase and inhibit protein glycation . These actions can have significant implications for metabolic health, particularly in the context of conditions like diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Phenylethoxy)benzoic acid. For instance, pH and temperature can affect the stability and solubility of the compound . Furthermore, the presence of other compounds in the environment can potentially influence its action through interactions or competition for the same targets .
Biochemische Analyse
Biochemical Properties
Benzoic acid derivatives, which 3-(2-Phenylethoxy)benzoic acid is part of, are known to interact with various enzymes and proteins . The nature of these interactions often involves the carboxyl group present in the benzoic acid moiety, which can participate in hydrogen bonding and ionic interactions .
Cellular Effects
Benzoic acid derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoic acid derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoic acid is known to be involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
The solubility and distribution of benzoic acid in various solvents have been studied, providing some insights into its potential behavior within biological systems .
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments, potentially influencing their activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-phenylethanol under acidic conditions to form the ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of 3-(2-Phenylethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process may include steps such as recrystallization to purify the product and ensure high yield and quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Phenylethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic Acid: A hydroxyl derivative of benzoic acid used in acne treatment.
p-Anisic Acid: A methoxyl derivative of benzoic acid with antimicrobial activity.
Uniqueness: This structural modification can enhance its reactivity and effectiveness in various applications.
Eigenschaften
IUPAC Name |
3-(2-phenylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMKWATRHJMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580051 |
Source


|
| Record name | 3-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123470-94-0 |
Source


|
| Record name | 3-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

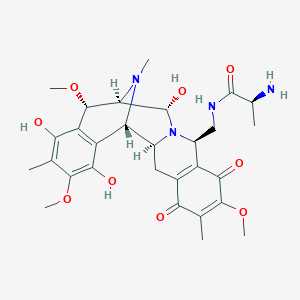

![2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)
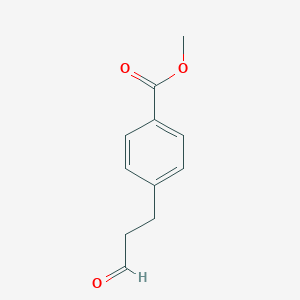
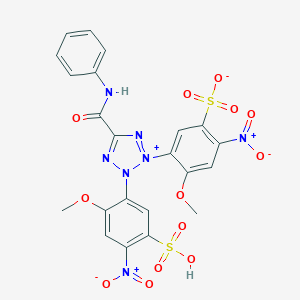
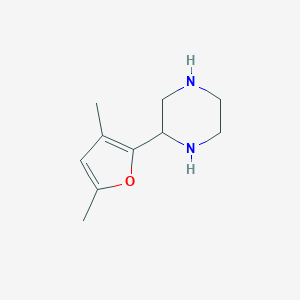

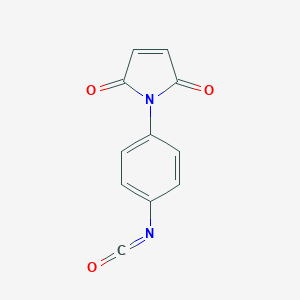
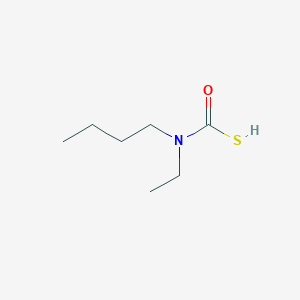

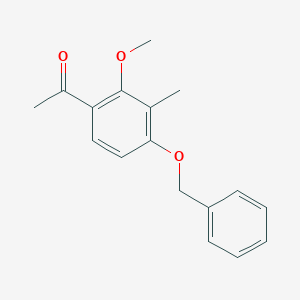
![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)
